4-Methyl-1-(4-methylphenyl)cyclohexan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
4366-69-2 |
|---|---|
Molecular Formula |
C14H20O |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
4-methyl-1-(4-methylphenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C14H20O/c1-11-3-5-13(6-4-11)14(15)9-7-12(2)8-10-14/h3-6,12,15H,7-10H2,1-2H3 |
InChI Key |
LELCYIOXJLWISD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)(C2=CC=C(C=C2)C)O |
Origin of Product |
United States |
Mechanistic Investigations and Reaction Dynamics
Elucidation of Reaction Pathways for the Formation of 4-Methyl-1-(4-methylphenyl)cyclohexan-1-ol
The synthesis of this compound is typically achieved through the reaction of 4-methylcyclohexanone (B47639) with a p-tolyl organometallic reagent, most commonly a Grignard reagent like p-tolylmagnesium bromide. The elucidation of the precise reaction pathways is paramount for understanding the formation of the desired product and any potential byproducts.
The primary and most widely accepted pathway for the formation of this compound is through a nucleophilic addition mechanism. In this process, the organometallic reagent, acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of 4-methylcyclohexanone.
The reaction is initiated by the attack of the carbanionic p-tolyl group from the Grignard reagent onto the carbonyl carbon of 4-methylcyclohexanone. This nucleophilic attack results in the formation of a new carbon-carbon bond and a tetrahedral alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final product, this compound.
The general steps of the nucleophilic addition mechanism are as follows:
Formation of the Grignard Reagent: p-Tolyl bromide reacts with magnesium metal in an ether solvent to form p-tolylmagnesium bromide.
Nucleophilic Attack: The p-tolyl group of the Grignard reagent adds to the carbonyl carbon of 4-methylcyclohexanone.
Formation of Alkoxide Intermediate: A magnesium alkoxide intermediate is formed.
Protonation: Addition of a protic solvent (e.g., aqueous acid) in a workup step protonates the alkoxide to give the tertiary alcohol.
While the nucleophilic addition pathway is dominant, the potential for radical mechanisms in Grignard reactions cannot be entirely dismissed, particularly with aryl Grignard reagents. Evidence for the occurrence of radical intermediates in the reaction of Grignard reagents with ketones has been reported, especially in cases involving sterically hindered reactants or specific transition metal catalysts. Such radical processes have been detected using techniques like electron spin resonance (ESR). lookchem.com
In the context of the formation of this compound, a single-electron transfer (SET) from the Grignard reagent to the ketone could initiate a radical pathway. This would generate a ketyl radical anion and a p-tolyl radical. Subsequent coupling of these radical species would lead to the same alkoxide intermediate as in the nucleophilic addition pathway. However, the presence of radical intermediates can also lead to side reactions, such as the formation of pinacol (B44631) coupling products or hydrocarbons from the radical abstracting a hydrogen atom. The reaction of the 4-methylphenyl (p-tolyl) radical with other unsaturated hydrocarbons has been studied, demonstrating its ability to participate in addition and cyclization reactions. osti.govnih.govrsc.org
Grignard reagents in solution exist in a complex equilibrium known as the Schlenk equilibrium. wikipedia.org This equilibrium involves the disproportionation of the alkylmagnesium halide (RMgX) into a dialkylmagnesium (R₂Mg) and a magnesium halide (MgX₂).
2 RMgX ⇌ R₂Mg + MgX₂
The position of this equilibrium is influenced by factors such as the solvent, the nature of the organic group (R), the halogen (X), and the concentration. wikipedia.orgsci-hub.ru These different species can exhibit varying reactivities and stereoselectivities. For instance, the stereochemical outcome of Grignard additions to ketones can be dependent on the specific composition of the Grignard reagent in solution. sci-hub.ru The aggregation state, whether monomeric, dimeric, or higher oligomeric forms, also plays a crucial role in the reactivity of the organometallic reagent. Computational studies on the Schlenk equilibrium of Grignard reagents have highlighted the importance of solvent dynamics and the formation of various solvated species. acs.org The differing coordination environments around the magnesium center can influence the steric bulk and nucleophilicity of the reagent, thereby affecting the reaction pathway and stereochemical outcome.
Stereochemical Outcomes and Diastereoselectivity Control
The addition of the p-tolyl group to 4-methylcyclohexanone can result in the formation of two diastereomers, as both the carbonyl carbon and the C-4 position of the cyclohexanone (B45756) are stereogenic centers in the product. The stereochemical outcome is determined by the direction of the nucleophilic attack on the carbonyl group, which can occur from either the axial or equatorial face of the cyclohexanone ring.
The stereoselectivity of nucleophilic additions to substituted cyclohexanones is a well-studied area. The outcome is generally governed by a combination of steric and electronic effects. The two primary models to predict the stereochemical outcome are:
Steric Approach Control: The nucleophile attacks from the less sterically hindered face. In the case of 4-methylcyclohexanone, the methyl group can exist in either an axial or equatorial position, influencing the steric hindrance of the two faces of the carbonyl group.
Torsional Strain (Felkin-Anh Model): This model considers the interactions between the incoming nucleophile and the substituents on the adjacent carbons.
In the case of 4-methylcyclohexanone, the large p-tolyl group would be expected to preferentially attack from the equatorial direction to avoid steric hindrance with the axial hydrogens at C-3 and C-5, leading to the formation of the diastereomer with an axial hydroxyl group. The diastereoselectivity of Grignard reactions can be significantly influenced by the halide of the Grignard reagent and the solvent used. nih.gov
Below is a table illustrating the effect of the Grignard reagent and solvent on the diastereomeric ratio in a related system, the addition of methylmagnesium halides to a β-hydroxy ketone, which demonstrates the principle of halide and solvent effects on stereoselectivity. nih.gov
| Entry | Grignard Reagent | Solvent | Diastereomeric Ratio (syn:anti) |
| 1 | MeMgCl | CH₂Cl₂ | 2.3:1 |
| 2 | MeMgI | CH₂Cl₂ | 6:1 |
| 3 | Me₂Mg | THF | 1:1 |
| 4 | MeMgCl | THF | 1:1 |
This data is for an analogous system and serves to illustrate the principles of diastereoselectivity control. nih.gov
Kinetic and Thermodynamic Studies of Cyclohexanol (B46403) Formation
The formation of this compound can be subject to either kinetic or thermodynamic control. researchgate.net
Kinetic Control: At lower temperatures, the reaction is essentially irreversible, and the major product is the one that is formed the fastest (i.e., the one with the lowest activation energy).
Thermodynamic Control: At higher temperatures, the initial products can revert to the starting materials, and an equilibrium is established. The major product is the most thermodynamically stable one.
The relative stability of the two diastereomeric products of this compound will determine the product distribution under thermodynamic control. Generally, the diastereomer with the bulky substituents in equatorial positions is thermodynamically more stable. Computational studies on the reaction of 4-methyl aniline (B41778) with OH radicals have demonstrated the use of transition state theory and microcanonical Rice–Ramsperger–Kassel–Marcus (RRKM) theory to calculate reaction kinetics. researchgate.net Similar approaches could be applied to the formation of the title compound to understand the rate-determining steps and the influence of temperature on the reaction outcome.
Computational Mechanistic Analysis of Reaction Intermediates and Transition States
Computational chemistry provides powerful tools for investigating the intricate details of reaction mechanisms, including the structures of intermediates and transition states. researchgate.net For the formation of this compound, computational methods can be employed to:
Model the Reactants and Products: Determine the most stable conformations of 4-methylcyclohexanone and the two diastereomeric products.
Elucidate the Reaction Pathway: Map the potential energy surface for both the nucleophilic addition and potential radical pathways. This involves locating the transition state structures and calculating their energies.
Analyze Stereoselectivity: Calculate the activation energies for axial and equatorial attack of the p-tolyl Grignard reagent on the 4-methylcyclohexanone. The preferred pathway will have the lower activation energy.
Investigate the Role of Solvent and Aggregation: Model the Schlenk equilibrium and the structures of different Grignard reagent aggregates in solution to understand their relative reactivities. acs.orgnih.gov
Quantum chemical studies on the dimerization in the Schlenk equilibrium of thiophene (B33073) Grignard reagents have revealed the importance of bridged dimeric intermediates. nih.gov Similar computational approaches could provide valuable insights into the aggregation and reactivity of p-tolylmagnesium bromide.
The following table presents hypothetical relative energies for the transition states of axial and equatorial attack, which would be the type of data generated from a computational study.
| Attack Mode | Relative Energy of Transition State (kcal/mol) |
| Axial Attack | E_axial |
| Equatorial Attack | E_equatorial |
This is a representative table of the type of data obtained from computational studies. The actual values would require specific calculations for this reaction.
By comparing E_axial and E_equatorial, the preferred direction of attack and thus the major diastereomer under kinetic control can be predicted.
Conformational Analysis and Stereochemical Characterization
Conformational Preferences of the Cyclohexane (B81311) Ring System
The cyclohexane ring is not planar and exists predominantly in various non-planar conformations to minimize angular and torsional strain. wikipedia.org The stability of these conformations is significantly influenced by the nature and position of its substituents.
For cyclohexane and its derivatives, the chair conformation is overwhelmingly the most stable and lowest-energy form. wikipedia.org This conformation minimizes torsional strain by ensuring all carbon-hydrogen bonds are staggered and reduces angle strain by maintaining tetrahedral angles close to 109.5°. wikipedia.org Other conformations, such as the boat, twist-boat, and half-chair, are higher in energy due to unfavorable steric and torsional interactions, like the "flagpole" interactions in the boat form. wikipedia.org Consequently, at room temperature, 4-Methyl-1-(4-methylphenyl)cyclohexan-1-ol will exist almost exclusively in chair conformations that are in rapid equilibrium through a process known as ring flipping. wikipedia.orgmasterorganicchemistry.com
In substituted cyclohexanes, the two chair conformations resulting from a ring flip are often not energetically equivalent. jove.com The equilibrium will favor the conformer that minimizes unfavorable steric interactions by placing the largest substituent groups in the more spacious equatorial positions. libretexts.orglumenlearning.com For this compound, there are two key substituents to consider: the methyl group at the C4 position and the 4-methylphenyl (tolyl) group at the C1 position. This leads to the existence of cis and trans diastereomers, each with its own conformational equilibrium.
In the cis isomer , one substituent is in an axial position while the other is equatorial. A ring flip converts the axial group to equatorial and vice versa. spcmc.ac.in The equilibrium will favor the conformation where the bulkier 4-methylphenyl group occupies the equatorial position. libretexts.org
In the trans isomer , the substituents are on opposite sides of the ring. This allows for a conformation where both the methyl group and the 4-methylphenyl group are in equatorial positions. fiveable.me The alternative chair form, where both groups are axial, is highly disfavored due to significant steric strain. libretexts.org Therefore, the di-equatorial conformer is significantly more stable and will be the predominant form at equilibrium. lumenlearning.com
The general order of steric bulk, which dictates the preference for the equatorial position, is tert-butyl > isopropyl > ethyl > methyl > hydroxyl. libretexts.orglumenlearning.com The 4-methylphenyl group is considerably bulkier than the methyl group, and thus has a very strong preference for the equatorial position.
The primary factor governing conformational equilibrium in substituted cyclohexanes is steric hindrance, particularly 1,3-diaxial interactions. jove.com An axial substituent experiences repulsive steric strain with the other two axial hydrogens (or substituents) on the same side of the ring. jove.com These unfavorable interactions increase the energy of the conformation.
Placing a substituent in an equatorial position points it away from the rest of the ring, minimizing these repulsive interactions. lumenlearning.com The energy difference between the axial and equatorial placement for a given substituent is known as its "A-value." lumenlearning.com Larger A-values indicate a stronger preference for the equatorial position.
| Substituent | A-value (kJ/mol) | Preference for Equatorial Position |
| -OH (protic solvent) | 0.87 | Moderate |
| -CH₃ | 1.8 | Strong |
| -CH(CH₃)₂ | 2.1 | Very Strong |
| -C(CH₃)₃ | >4.74 | Overwhelming |
This table presents generalized A-values for common substituents to illustrate the principles of steric hindrance. The 4-methylphenyl group, being larger than isopropyl, would have a significant A-value, strongly favoring an equatorial position. minia.edu.eg
In this compound, the conformation that places the bulky 4-methylphenyl group in an axial position would suffer from severe 1,3-diaxial interactions, making it highly unstable. Therefore, the conformational equilibrium will strongly favor conformers where this group is equatorial.
Beyond simple steric bulk, stereoelectronic effects can also influence conformational preferences. These effects arise from the interaction of electron orbitals. In cyclohexane systems, hyperconjugation is a key stereoelectronic effect. nih.govacs.org This involves the donation of electron density from a filled bonding orbital (like a C-H or C-C σ-bond) to a nearby empty antibonding orbital (σ*). These interactions are stabilizing and are highly dependent on the geometry of the molecule.
For instance, an axial C-H bond is anti-periplanar to two other C-C ring bonds, allowing for effective σC-H → σ*C-C hyperconjugation. acs.org The specific stereoelectronic interactions involving the hydroxyl group and the π-system of the aromatic ring in this compound can introduce subtle energetic preferences, although these are generally secondary to the large-scale steric demands of the substituents. semanticscholar.orgbohrium.com
Influence of Substituents on Conformational Equilibrium
Aromatic Ring Rotational Barriers and Dynamics
Rotation around the single bond connecting the C1 of the cyclohexane ring and the 4-methylphenyl group is possible. However, this rotation is not entirely free and is subject to a rotational energy barrier. researchgate.net The barrier arises from steric clashes between the ortho-hydrogens of the aromatic ring and the atoms of the cyclohexane ring, particularly the axial hydrogens at the C2 and C6 positions.
The magnitude of this barrier dictates the rate of rotation at a given temperature. If the barrier is high enough, rotation can be slow on the NMR timescale, potentially allowing for the observation of distinct signals for different rotational isomers (rotamers) at low temperatures. scispace.com The exact energy barrier for this compound would depend on the specific conformation of the cyclohexane ring, as an axial or equatorial orientation of the aromatic ring would present a different steric environment for rotation. biomedres.us
Diastereomeric and Enantiomeric Purity Assessment
Since this compound contains chiral centers (at C1 and C4), it can exist as different stereoisomers. Assessing the purity of these isomers is crucial in stereoselective synthesis and analysis.
Diastereomeric Purity Assessment: Diastereomers, such as the cis and trans isomers of this compound, have different physical properties and can be distinguished and quantified using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for this purpose. Diastereomers are distinct compounds and will exhibit different chemical shifts and coupling constants. The relative amounts of each diastereomer in a mixture can be determined by integrating the signals unique to each isomer.
Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can separate diastereomers due to their different interactions with the stationary phase, allowing for their quantification. mdpi.com
Enantiomeric Purity Assessment: Enantiomers have identical physical properties in an achiral environment, making their separation and quantification more challenging. chromatographyonline.com Specialized chiral methods are required to determine the enantiomeric excess (ee%).
Chiral Chromatography: This is the most common method, utilizing either HPLC or GC with a chiral stationary phase (CSP). chromatographyonline.comwikipedia.org The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and allowing for their separation and quantification. For chiral alcohols, derivatization into esters can sometimes improve separation on a chiral column. nih.gov
NMR with Chiral Agents: While standard NMR cannot distinguish between enantiomers, adding a chiral resolving agent or a chiral solvating agent (CSA) to the NMR tube can create transient diastereomeric complexes. nih.govlibretexts.org These complexes have distinct NMR spectra, allowing for the quantification of the enantiomeric ratio by signal integration. nih.gov
Techniques for Resolution and Separation of Stereoisomers
The separation of a racemic mixture of this compound into its individual enantiomers is a critical step in its stereochemical analysis. This process, known as chiral resolution, can be accomplished through several methods. wikipedia.org
One of the most common approaches is chiral column chromatography . mdpi.com High-performance liquid chromatography (HPLC) or gas chromatography (GC) equipped with a chiral stationary phase (CSP) can effectively separate enantiomers. The differential interaction between the enantiomers and the chiral stationary phase leads to different retention times, allowing for their separation. mdpi.com Polysaccharide-based CSPs are frequently used for this purpose. researchgate.net
Another widely used method is the crystallization of diastereomeric salts . This technique involves reacting the racemic alcohol with a chiral resolving agent, such as an enantiomerically pure acid (e.g., tartaric acid or mandelic acid), to form a pair of diastereomeric salts. wikipedia.org Since diastereomers have different physical properties, they can often be separated by fractional crystallization. nih.gov The less soluble diastereomer crystallizes out of the solution and can be isolated. Subsequently, the resolving agent is removed to yield the pure enantiomer. wikipedia.org
| Technique | Principle | Application to this compound |
| Chiral HPLC/GC | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. mdpi.com | The racemic mixture is passed through a column packed with a CSP. The two enantiomers elute at different times and are collected separately. |
| Diastereomeric Salt Crystallization | Reaction of the racemic alcohol with a chiral resolving agent to form diastereomers, which have different solubilities and can be separated by crystallization. wikipedia.org | The racemic alcohol is reacted with an enantiopure acid (e.g., (S)-mandelic acid). The resulting diastereomeric salts are separated by fractional crystallization, followed by removal of the acid to yield the pure enantiomers. |
| Enzymatic Resolution | Use of an enzyme that selectively catalyzes a reaction with one enantiomer, allowing for the separation of the reacted and unreacted enantiomers. mappingignorance.org | An enzyme, such as a lipase, could be used to selectively acylate one enantiomer of the alcohol, allowing the resulting ester to be separated from the unreacted enantiomeric alcohol. |
Advanced Spectroscopic Probes for Conformational and Stereoisomer Differentiation
Once separated, advanced spectroscopic methods are employed to determine the three-dimensional structure, including the preferred conformation and absolute configuration of the stereoisomers.
Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy
2D NMR spectroscopy is a powerful tool for elucidating the complex structure of molecules like this compound. encyclopedia.pub It provides information on connectivity and spatial relationships between atoms.
Nuclear Overhauser Effect SpectroscopY (NOESY) and Rotating-frame Overhauser Effect SpectroscopY (ROESY) are 2D NMR experiments that identify protons that are close to each other in space, typically within 5 Å. nanalysis.com This information is crucial for determining the relative stereochemistry and preferred conformation. The Nuclear Overhauser Effect (NOE) arises from dipole-dipole interactions between spatially proximate nuclei. nanalysis.com
For this compound, the cyclohexane ring is expected to adopt a chair conformation. NOESY/ROESY spectra can distinguish between axial and equatorial positions of substituents. For instance, a strong NOE correlation between the axial protons at C2, C6 and the protons of the p-tolyl group would indicate that this group is in an axial orientation. Conversely, correlations to equatorial protons would suggest an equatorial orientation. The ROESY experiment is particularly useful for medium-sized molecules where the NOE may be close to zero. columbia.edu
| Proton Pair | Expected NOE/ROE Correlation (Axial p-tolyl) | Expected NOE/ROE Correlation (Equatorial p-tolyl) | Conformational Information Gained |
| p-tolyl-H / Cyclohexane-H3ax, H5ax | Strong | Weak/Absent | Determines the axial/equatorial orientation of the p-tolyl group. |
| p-tolyl-H / Cyclohexane-H2eq, H6eq | Weak/Absent | Strong | Confirms the orientation of the p-tolyl group relative to the cyclohexane ring. |
| OH / p-tolyl-H (ortho) | Possible | Possible | Provides information on the rotational preference of the p-tolyl group. |
| CH3 (at C4) / Cyclohexane-H3, H5 | Strong (if CH3 is axial) or Strong (if CH3 is equatorial) | Strong (if CH3 is axial) or Strong (if CH3 is equatorial) | Helps determine the cis/trans relationship and the chair conformation. |
The magnitude of the three-bond proton-proton coupling constant (³JHH) is dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation. miamioh.edu This analysis is a cornerstone of conformational studies in cyclic systems. jeol.com
In a cyclohexane chair conformation, the dihedral angles between vicinal protons are approximately 60° (axial-equatorial or equatorial-equatorial) or 180° (axial-axial). jeol.com These distinct angles result in predictably different coupling constants. A large coupling constant (typically 8-13 Hz) is observed for axial-axial (diaxial) protons, while smaller coupling constants (typically 2-5 Hz) are seen for axial-equatorial and equatorial-equatorial interactions. miamioh.edujeol.com By measuring the ³JHH values for the protons on the cyclohexane ring of this compound, the chair conformation and the relative orientation of the substituents can be definitively established.
| Proton Relationship | Approximate Dihedral Angle | Expected ³JHH (Hz) |
| Axial-Axial (Hax-C-C-Hax) | ~180° | 8 - 13 |
| Axial-Equatorial (Hax-C-C-Heq) | ~60° | 2 - 5 |
| Equatorial-Equatorial (Heq-C-C-Heq) | ~60° | 2 - 5 |
Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration
Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. encyclopedia.pub It is a powerful method for determining the absolute configuration (R/S) of enantiomers. nih.gov
The process involves measuring the experimental ECD spectrum of a pure enantiomer of this compound. Concurrently, theoretical ECD spectra for both the R and S configurations are calculated using quantum chemical methods, such as time-dependent density functional theory (TDDFT). nih.gov The absolute configuration is assigned by comparing the experimental spectrum with the calculated spectra. A good match between the experimental spectrum and the calculated spectrum for one of the enantiomers provides a reliable assignment of its absolute configuration. nih.govrsc.org
| Step | Description |
| 1. Enantiomer Isolation | Obtain an enantiomerically pure sample of this compound using a resolution technique. |
| 2. Experimental Measurement | Record the ECD spectrum of the pure enantiomer in a suitable solvent. |
| 3. Conformational Search | Perform a computational search to identify the low-energy conformers of both the (R) and (S)-enantiomers. |
| 4. TDDFT Calculation | Calculate the theoretical ECD spectrum for each low-energy conformer of both enantiomers. |
| 5. Boltzmann Averaging | Generate the final theoretical ECD spectra for the (R) and (S)-enantiomers by averaging the spectra of their respective conformers based on their Boltzmann population. |
| 6. Comparison and Assignment | Compare the experimental ECD spectrum with the final theoretical spectra. The absolute configuration is assigned based on which calculated spectrum matches the experimental one. nih.gov |
Vibrational Spectroscopy (IR, Raman) for Conformational Fingerprinting
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. nih.gov Each molecule has a unique vibrational spectrum that acts as a "fingerprint," which can be used for identification and structural analysis. nih.govresearchgate.net
Different conformers of a molecule, while chemically identical, can have distinct vibrational spectra due to differences in their symmetry and geometry. researchgate.net For this compound, subtle shifts in the vibrational frequencies, particularly in the fingerprint region (400-1500 cm⁻¹), can be observed between different stereoisomers or conformers. nih.gov For example, the C-O stretching frequency and the O-H bending modes can be sensitive to the axial or equatorial orientation of the hydroxyl group. By comparing experimental spectra with those calculated for different possible conformers, vibrational spectroscopy can be used to identify the most stable conformation present. semanticscholar.org
| Functional Group | Typical IR Frequency Range (cm⁻¹) | Vibrational Mode |
| O-H (alcohol) | 3200 - 3600 | Stretching (broad) |
| C-H (aromatic) | 3000 - 3100 | Stretching |
| C-H (aliphatic) | 2850 - 3000 | Stretching |
| C=C (aromatic) | 1450 - 1600 | Stretching |
| C-O (alcohol) | 1050 - 1260 | Stretching |
| C-H (bend) | 1350 - 1480 | Bending |
X-ray Crystallography for Solid-State Structure and Absolute Configuration
Extensive searches of publicly available scientific literature and crystallographic databases did not yield any specific single-crystal X-ray diffraction studies for the compound this compound. Consequently, detailed crystallographic data, including unit cell parameters, space group, and precise bond lengths and angles for the solid-state structure, are not available in the published literature. Furthermore, in the absence of a crystallographic structure determination on a chiral sample, the absolute configuration of the stereoisomers of this compound has not been experimentally determined by this method.
Therefore, the creation of data tables with specific crystallographic information for this compound is not possible at this time.
Reactivity and Derivatization Studies of 4 Methyl 1 4 Methylphenyl Cyclohexan 1 Ol
Functional Group Transformations of the Tertiary Alcohol Moiety
The tertiary alcohol group in 4-Methyl-1-(4-methylphenyl)cyclohexan-1-ol is the primary site of reactivity. Its transformations typically involve either the elimination of the hydroxyl group along with a proton from an adjacent carbon to form an alkene (dehydration) or the replacement of the hydroxyl group with another nucleophile (substitution).
The elimination of a water molecule from an alcohol to form an alkene is known as a dehydration reaction. chemistrysteps.com This process is a cornerstone of alkene synthesis and is generally accomplished by heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid. libretexts.org For tertiary alcohols like this compound, these reactions are particularly facile due to the stability of the carbocation intermediate formed during the reaction. byjus.com The reaction temperatures required for dehydration decrease as the substitution of the alcohol-bearing carbon increases, meaning tertiary alcohols dehydrate under the mildest conditions compared to primary or secondary alcohols. libretexts.orgjove.com
When this compound undergoes dehydration, several isomeric alkene products are possible, resulting from the removal of a proton from different adjacent carbon atoms. The primary products expected are 4-methyl-1-(4-methylphenyl)cyclohex-1-ene and 1-methyl-4-(4-methylphenyl)cyclohex-1-ene, alongside potentially smaller amounts of an exocyclic alkene, 4-methylene-1-(4-methylphenyl)cyclohexane.
The dehydration of secondary and tertiary alcohols, including this compound, predominantly proceeds through the E1 (Elimination, Unimolecular) mechanism. libretexts.orgbyjus.comlibretexts.org This multi-step pathway is initiated by the protonation of the hydroxyl group by the acid catalyst, converting it into a good leaving group (water). chemistrysteps.com
The E1 Mechanism Steps are as follows:
Protonation of the Hydroxyl Group: The oxygen atom of the -OH group acts as a Lewis base, attacking a proton (H+) from the acid catalyst to form a protonated alcohol (an alkyloxonium ion). This step is a fast equilibrium.
Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, and the C-O bond breaks heterolytically. This is the rate-determining step and results in the formation of a stable tertiary carbocation. The stability of this carbocation is enhanced by the presence of the electron-donating methyl and p-tolyl groups.
Deprotonation to Form the Alkene: A weak base, typically water or the conjugate base of the acid catalyst (e.g., HSO₄⁻), abstracts a proton from a carbon atom adjacent to the carbocation center. libretexts.org The electrons from the C-H bond then form the π-bond of the alkene.
In contrast, the E2 (Elimination, Bimolecular) mechanism is a concerted, one-step process typically favored by primary alcohols or when a strong, bulky base is used. chemistrysteps.com For tertiary alcohols, E2 can be induced under specific, non-acidic conditions, for example, by converting the alcohol to a better leaving group (like a tosylate) and then treating it with a strong base, or by using reagents like phosphorus oxychloride (POCl₃) in pyridine. libretexts.org This pathway avoids the formation of a carbocation intermediate, thereby preventing potential carbocation rearrangements. chemistrysteps.com
| Mechanism | Substrate Preference | Intermediate | Rate Determining Step | Base Requirement | Rearrangements |
| E1 | Tertiary > Secondary | Carbocation | Formation of Carbocation | Weak base sufficient | Possible |
| E2 | Primary > Secondary > Tertiary | None (Transition State) | Concerted C-H and C-LG bond breaking | Strong base required | Not possible |
When multiple alkene isomers can be formed from a dehydration reaction, the outcome is governed by regioselectivity. The dehydration of this compound follows Saytzeff's (or Zaitsev's) Rule , which predicts that the major product will be the most substituted (and therefore most stable) alkene. chemistrysteps.comyoutube.com This is because the transition state leading to the more stable alkene is lower in energy.
In the case of the carbocation formed from this compound, proton removal can occur from two different adjacent positions on the cyclohexane (B81311) ring, leading to two main products:
4-methyl-1-(4-methylphenyl)cyclohex-1-ene: A tetrasubstituted alkene, which is the most stable and thus the expected major product according to Saytzeff's rule.
1-methylene-4-(p-tolyl)cyclohexane: A disubstituted exocyclic alkene, which is less stable and expected to be a minor product.
Hofmann elimination, which yields the least substituted alkene, is generally not observed in acid-catalyzed E1 dehydrations. It typically occurs in E2 reactions involving sterically hindered bases or poor leaving groups.
A variety of catalysts can be employed to facilitate the dehydration of this compound. The choice of catalyst can influence reaction conditions and selectivity.
Brønsted Acids: Strong protic acids like concentrated sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) are the most common laboratory reagents for this transformation. chemistrysteps.com However, their corrosive nature and potential for causing side reactions, including oxidation (with H₂SO₄), are notable drawbacks. rsc.org
Metal Catalysts: Various metal-based catalysts have been developed for more efficient and selective dehydrations.
Heated Copper (Cu) at 573 K: When vapors of tertiary alcohols are passed over heated copper, they undergo dehydration to form alkenes, whereas primary and secondary alcohols undergo dehydrogenation to form aldehydes and ketones, respectively. youtube.comyoutube.com
Metal Triflates: Bismuth(III) triflate (Bi(OTf)₃) is a highly efficient catalyst for the dehydration of tertiary alcohols, capable of producing alkenes in high yields under mild conditions. nih.gov Other metal triflates, including those of iron, titanium, and hafnium, have also been shown to be effective. rsc.org
Metal Oxides: Heterogeneous catalysts like titanium dioxide (anatase), zirconium oxide, and hafnium oxide can also catalyze alcohol dehydration, with tertiary alcohols reacting faster than secondary ones. rsc.org
| Catalyst Type | Examples | Typical Conditions | Notes |
| Brønsted Acids | H₂SO₄, H₃PO₄, TsOH | High Temperatures | Common, but can cause side reactions and rearrangements. chemistrysteps.comrsc.org |
| Heated Metals | Copper (Cu) | 573 K, Gas Phase | Selective for dehydration of tertiary alcohols. youtube.com |
| Metal Triflates | Bi(OTf)₃, Fe(OTf)₃ | Mild (e.g., reflux in CH₂Cl₂) | Highly efficient and selective. nih.gov |
| Metal Oxides | TiO₂, ZrO₂, Al₂O₃ | High Temperatures, Gas Phase | Heterogeneous catalysts, often used in industrial processes. rsc.org |
The hydroxyl group of this compound can be replaced by a nucleophile in a substitution reaction. However, the hydroxide (B78521) ion (OH⁻) is a very poor leaving group. Therefore, for a substitution reaction to occur, the -OH group must first be converted into a good leaving group. jackwestin.com This is typically achieved by protonating the alcohol with a strong acid, such as a hydrohalic acid (HBr, HCl, HI), which transforms the leaving group into a neutral water molecule. chemistrysteps.com
Due to its structure as a tertiary alcohol, this compound undergoes nucleophilic substitution exclusively through the SN1 (Substitution, Nucleophilic, Unimolecular) mechanism. jackwestin.comsketchy.combyjus.com
The SN1 Mechanism Steps are as follows:
Protonation of the Hydroxyl Group: Similar to the E1 mechanism, the reaction begins with the protonation of the alcohol's oxygen atom to form an alkyloxonium ion.
Formation of a Carbocation: The C-O bond breaks, and the water molecule departs, forming the same stable tertiary carbocation that is generated in the E1 pathway. This slow, unimolecular step is the rate-determining step of the SN1 reaction.
Nucleophilic Attack: A nucleophile (e.g., a halide ion like Br⁻) attacks the electrophilic carbocation. Since the carbocation is planar, the nucleophile can attack from either face, which would lead to a racemic mixture if the carbon were a stereocenter.
The competing SN2 (Substitution, Nucleophilic, Bimolecular) mechanism is not viable for tertiary alcohols like this compound. jackwestin.com The SN2 mechanism involves a backside attack by the nucleophile on the carbon bearing the leaving group. byjus.com The bulky structure of a tertiary substrate, with its three alkyl/aryl groups, creates significant steric hindrance that physically blocks the nucleophile from approaching the electrophilic carbon, thus preventing the SN2 reaction from occurring. jackwestin.com
It is important to note that SN1 and E1 reactions are often in competition because they share the same carbocation intermediate. The reaction conditions, such as temperature and the nature of the nucleophile/base, can influence which pathway is favored. Higher temperatures generally favor elimination (E1) over substitution (SN1).
Substitution Reactions of the Hydroxyl Group
Stereochemical Implications of Substitution
Substitution reactions at the tertiary carbon center of this compound predominantly proceed through a unimolecular nucleophilic substitution (SN1) mechanism. This is attributed to the stability of the resulting carbocation intermediate. Upon protonation of the hydroxyl group and subsequent departure as a water molecule, a tertiary carbocation is formed. This carbocation is further stabilized by resonance with the adjacent para-tolyl group, a feature that significantly facilitates its formation.
The stereochemical outcome of these SN1 reactions is a direct consequence of the geometry of this carbocation intermediate. The positively charged carbon atom is sp2-hybridized and possesses a trigonal planar geometry. libretexts.org This planarity allows the incoming nucleophile to attack from either face of the carbocation with nearly equal probability. youtube.com
If the starting alcohol is chiral, this non-discriminatory attack leads to a mixture of stereoisomeric products. Specifically, attack from one face results in a product with retention of the original configuration, while attack from the opposite face leads to a product with an inverted configuration. youtube.com This process often results in the formation of a racemic mixture if the substitution creates a new stereocenter and no other chiral centers are present in the molecule. libretexts.orgmasterorganicchemistry.com However, complete racemization is not always observed. The departing leaving group can form a temporary ion pair with the carbocation, sterically hindering one face and leading to a slight excess of the inversion product. youtube.comyoutube.com
Table 1: Factors Influencing Stereochemical Outcome in SN1 Reactions of this compound
| Factor | Description | Implication |
| Carbocation Stability | The tertiary, benzylic-like carbocation is highly stabilized by the p-tolyl group. | Favors the SN1 pathway over SN2. |
| Carbocation Geometry | The sp2-hybridized carbocation is planar. | Allows for nucleophilic attack from two faces. |
| Nucleophilic Attack | The nucleophile can attack from either the top or bottom face of the planar carbocation. | Leads to a mixture of retention and inversion products. youtube.com |
| Ion Pairing | The departing water molecule can temporarily shield one face of the carbocation. | May result in a slight preference for the inversion product over complete racemization. |
Oxidation Studies
Tertiary alcohols, such as this compound, are generally resistant to oxidation under standard conditions that readily oxidize primary and secondary alcohols. This lack of reactivity is due to the absence of a hydrogen atom on the carbon atom that bears the hydroxyl group. Typical oxidizing agents like chromic acid (H₂CrO₄) or pyridinium (B92312) chlorochromate (PCC) require the presence of this hydrogen atom to proceed with the oxidation to a carbonyl group. libretexts.org
Therefore, specific, non-degradative oxidation of this compound to a ketone is not a conventional transformation. Under forcing conditions with strong oxidizing agents and high temperatures, cleavage of carbon-carbon bonds may occur, leading to a complex mixture of degradation products rather than a simple, non-degradative oxidation. While modern synthetic chemistry is continually developing new methods, the direct and selective oxidation of a tertiary alcohol like this remains a significant challenge. Mild and efficient methods for the oxidation of alcohols to aldehydes and ketones have been developed, but these are typically effective for primary and secondary alcohols. researchgate.netorganic-chemistry.org
Cyclohexane Ring Modifications and Rearrangements
The structure of this compound makes it a candidate for acid-catalyzed rearrangements, particularly if it is first converted into a vicinal diol (a 1,2-diol). Such a diol could undergo a pinacol (B44631) rearrangement, a classic reaction that transforms a 1,2-diol into a ketone through a 1,2-migration of a substituent. wikipedia.orgbyjus.com
In a hypothetical scenario, if this compound were converted to the corresponding 1,2-diol, treatment with a strong acid would lead to protonation of one of the hydroxyl groups and its departure as water, forming a carbocation. chemistrysteps.com The more stable carbocation would preferentially form at the tertiary benzylic position. Subsequently, a 1,2-shift would occur to stabilize the positive charge, followed by deprotonation to yield a ketone. masterorganicchemistry.com The migratory aptitude of the groups attached to the adjacent carbon would determine the product. In this case, either the para-tolyl group or a carbon atom of the cyclohexane ring could migrate. Migration of the ring carbon would result in a ring expansion, leading to a spirocyclic ketone. organic-chemistry.org
Table 2: Hypothetical Pinacol Rearrangement of a 4-Methyl-1-(4-methylphenyl)cyclohexan-1,2-diol
| Step | Description | Intermediate/Product |
| 1. Protonation | One of the hydroxyl groups is protonated by a strong acid. | Oxonium ion |
| 2. Loss of Water | The protonated hydroxyl group leaves as a water molecule, forming a carbocation. | Tertiary benzylic carbocation |
| 3. 1,2-Migration | A group from the adjacent carbon migrates to the carbocationic center. This could be a ring carbon, leading to ring expansion. | Rearranged carbocation |
| 4. Deprotonation | A proton is removed from the remaining hydroxyl group to form a ketone. | Spirocyclic ketone |
Strategic Utility as a Synthetic Intermediate for Complex Molecular Scaffolds
The structural features of this compound make it a valuable intermediate in the synthesis of more complex molecules.
Building Block for Polycyclic Systems
This compound can serve as a precursor for the construction of polycyclic systems. Through an acid-catalyzed dehydration reaction, this compound can be converted to 1-(p-tolyl)-4-methylcyclohexene. sigmaaldrich.comyoutube.com This alkene, containing both an aryl group and a reactive double bond within a cyclic system, is a suitable starting material for various cycloaddition reactions, such as the Diels-Alder reaction, to construct polycyclic frameworks. researcher.life Furthermore, the aromatic ring can be involved in intramolecular cyclization reactions to generate fused ring systems, which are common motifs in natural products and materials science. mun.carsc.org
Precursor for Other Organic Functionalizations
The hydroxyl group of this compound is a key site for further functionalization. For instance, it can be converted into an ether under acidic conditions in the presence of an alcohol. This reaction proceeds via an SN1 mechanism, where the alcohol acts as the nucleophile that traps the stable tertiary carbocation intermediate. masterorganicchemistry.combyjus.comlibretexts.org
Additionally, the aromatic para-tolyl group is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups onto the aromatic ring. The cyclohexane ring itself can also be functionalized. For example, after dehydration to the corresponding alkene, allylic functionalization can be achieved through radical reactions. These transformations expand the synthetic utility of this compound as a versatile starting material for a wide range of organic molecules. rsc.org
Table 3: Potential Functionalizations of this compound
| Reaction Type | Reagents and Conditions | Product Type |
| Etherification (SN1) | R'OH, H⁺ | Tertiary ether |
| Dehydration | H₂SO₄ or H₃PO₄, heat | Alkene |
| Electrophilic Aromatic Substitution | Electrophile (e.g., Br₂, FeBr₃) | Aryl-substituted derivative |
| Allylic Halogenation (after dehydration) | N-Bromosuccinimide (NBS), light | Allylic halide |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Energetics
No published studies were identified that specifically report on the quantum chemical calculations of the electronic structure and energetics of 4-Methyl-1-(4-methylphenyl)cyclohexan-1-ol.
Density Functional Theory (DFT) Applications
There are no available research articles or database entries detailing the application of Density Functional Theory (DFT) to investigate the properties of this compound. Such studies would typically provide insights into optimized geometry, electronic properties (such as HOMO-LUMO energy gaps), and thermodynamic parameters.
Ab Initio Methods
Similarly, no specific studies employing ab initio methods, which are high-level quantum chemical calculations, have been found for this compound. These methods could offer highly accurate calculations of molecular energies and structures.
Molecular Dynamics Simulations of Conformational Landscapes and Solvation Effects
There is no available research on molecular dynamics simulations of this compound. Such simulations would be valuable for exploring its conformational landscape, including the chair and boat conformations of the cyclohexyl ring and the orientation of the substituent groups, as well as the effects of different solvents on its behavior.
Prediction and Interpretation of Spectroscopic Parameters
No computational studies predicting or interpreting the spectroscopic parameters (e.g., NMR, IR, UV-Vis spectra) of this compound have been found. Computational spectroscopy is a powerful tool for validating experimental data and understanding the relationship between molecular structure and spectral features.
Elucidation of Structure-Reactivity Relationships from Computational Models
In the absence of any computational models for this compound, there are no elucidated structure-reactivity relationships derived from such studies. Computational chemistry can be instrumental in predicting reaction mechanisms, identifying reactive sites, and explaining stereoselectivity, but this has not been applied to the target compound in the available literature.
Future Research Directions and Unexplored Avenues
Development of Novel Stereoselective and Enantioselective Synthetic Pathways
The synthesis of 4-Methyl-1-(4-methylphenyl)cyclohexan-1-ol presents a significant stereochemical challenge. The molecule contains two stereocenters, leading to the possibility of four stereoisomers. Standard synthetic approaches, such as the Grignard reaction between 4-methylcyclohexanone (B47639) and a p-tolyl magnesium halide, typically yield a mixture of these isomers. Future research should focus on developing methods to selectively synthesize specific stereoisomers, as their spatial arrangement is crucial for applications in materials science and as chiral intermediates.
Key research objectives in this area include:
Substrate-Controlled Diastereoselective Synthesis: Investigating how the existing stereocenter in a chiral precursor can direct the stereochemical outcome of subsequent reactions to afford specific diastereomers.
Catalytic Enantioselective Synthesis: The development of chiral catalysts for the addition of p-tolyl organometallic reagents to 4-methylcyclohexanone is a primary goal. scispace.com This could involve chiral ligands complexed to metals that coordinate the reactants, creating a chiral environment that favors the formation of one enantiomer over the other. nih.gov Methodologies developed for the enantioselective synthesis of other complex molecules could serve as a foundation for this work. nih.gov
Chiral Auxiliary-Mediated Synthesis: Employing chiral auxiliaries covalently bonded to the substrate to guide the stereochemical course of the key bond-forming reaction. Subsequent removal of the auxiliary would yield the enantiomerically enriched product.
Kinetic Resolution: Developing enzymatic or chemical methods to selectively react with one enantiomer from a racemic mixture, allowing for the separation of the desired enantiomer.
Progress in stereoselective synthesis would not only provide access to stereochemically pure isomers of the title compound but also contribute to the broader field of asymmetric synthesis. mdpi.com
Exploration of Cascade Reactions and Domino Processes Involving the Compound
Cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, offer an efficient and atom-economical approach to synthesizing complex molecules. beilstein-journals.org Future research could explore the potential of this compound as a substrate or product in novel cascade sequences.
Potential avenues for exploration include:
Synthesis via Cascade Reactions: Designing a cascade process that constructs the this compound framework in one pot. For example, a sequence involving a Michael addition followed by an intramolecular aldol (B89426) reaction could potentially form the cyclohexanone (B45756) precursor from simpler starting materials. researchgate.net Another approach could be an intramolecular Prins/Friedel-Crafts cyclization, a powerful strategy for forming substituted ring systems. beilstein-journals.orgbeilstein-journals.org
Cascade Reactions Initiated by the Tertiary Alcohol: The hydroxyl group of the compound could serve as a trigger for subsequent reactions. For instance, acid-catalyzed dehydration could generate a carbocation, which could then participate in intramolecular cyclizations or rearrangements, leading to complex polycyclic structures.
The development of such processes would represent a significant advance in synthetic efficiency, reducing waste and simplifying the path to complex molecular architectures derived from the title compound.
Application in Advanced Materials
The rigid and bulky structure of this compound makes it an attractive building block for advanced materials. Its incorporation into larger structures could impart unique thermal, mechanical, and optical properties. Research in this area should be directed away from biological applications and toward materials science.
Building Blocks for Polymers: The compound could be chemically modified to act as a monomer for polymerization. For example, dehydration to form an alkene derivative could allow it to participate in addition polymerization, similar to other substituted olefins like vinylcyclohexane. researchgate.net Alternatively, functionalization of the phenyl ring could introduce reactive sites for condensation polymerization. The resulting polymers, incorporating the bulky cyclohexyl group, would be expected to exhibit high thermal stability and rigidity.
Potential Polymer Applications
| Property | Potential Application |
|---|---|
| High Glass Transition Temperature (Tg) | Engineering plastics, high-performance coatings |
| Amorphous Nature | Optical materials with good transparency |
Liquid Crystals: Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals. tcichemicals.com The defined shape of this compound suggests its potential as a core unit (mesogen) in the design of new liquid crystalline materials. By attaching a flexible alkyl chain to one end of the molecule and a polar group to the other, it may be possible to induce mesophases. researchgate.net Chiral, enantiomerically pure versions of the compound could be particularly valuable as chiral dopants to induce helical structures in nematic liquid crystals, leading to cholesteric phases used in certain display technologies and optical sensors. beilstein-journals.org
Specialty Chemicals: As an analog of other versatile intermediates like 1-(4-methylphenyl)ethanol, this compound could serve as a precursor for various specialty chemicals. chemimpex.com Its unique three-dimensional structure could be leveraged to synthesize novel chiral ligands for asymmetric catalysis or as specialized additives to modify the properties of industrial formulations.
Computational Design and Predictive Modeling of Related Analogs
Computational chemistry offers powerful tools to predict the properties of molecules and guide experimental work, saving time and resources. Future research should leverage these methods to explore analogs of this compound for non-biological applications.
Areas for Computational Investigation:
Conformational Analysis: Determining the most stable three-dimensional structures of the different stereoisomers and understanding the energetic barriers between conformations.
Property Prediction: Using quantum mechanical methods like Density Functional Theory (DFT) to predict key properties such as reactivity, stability, and spectroscopic signatures (NMR, IR) of the parent compound and its derivatives.
Design of Novel Materials:
Liquid Crystals: Modeling how modifications to the molecular structure (e.g., adding different terminal groups or changing substituent positions) affect its shape and intermolecular interactions to predict the likelihood and type of liquid crystal phase formation.
Polymers: Simulating the properties of hypothetical polymers containing the compound as a monomer unit to predict their mechanical strength, thermal stability, and other material characteristics.
Reaction Modeling: Simulating potential synthetic pathways, including stereoselective and cascade reactions, to understand their mechanisms and predict their feasibility and outcomes.
This predictive modeling would enable a rational, targeted design of new molecules with optimized properties for specific applications in material science, accelerating the discovery and development process.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
